Comparative Pharmacokinetics: Lithium Lactate vs. Lithium Carbonate in Rat Plasma
In a direct comparative study in male Sprague-Dawley rats, lithium lactate demonstrated a significantly different plasma pharmacokinetic profile compared to the standard lithium carbonate. While both were administered at an equivalent elemental lithium dose of 4 mEq/kg via oral gavage, the resulting plasma concentration curves were distinct [1]. The relative bioavailability (Frel) of lithium lactate was calculated to be lower than that of lithium carbonate, indicating a different extent of systemic absorption [1].
| Evidence Dimension | Plasma relative bioavailability (Frel) |
|---|---|
| Target Compound Data | Frel = 0.35 relative to lithium carbonate |
| Comparator Or Baseline | Lithium Carbonate (Frel = 1.0, reference) |
| Quantified Difference | 65% lower relative bioavailability compared to lithium carbonate |
| Conditions | Male Sprague-Dawley rats (200-250 g), single oral gavage dose of 4 mEq/kg elemental lithium, plasma lithium measured by atomic absorption spectroscopy (AAS) over 72 hours [1]. |
Why This Matters
This 65% lower relative bioavailability is critical for experimental design, as it dictates that a higher molar dose of lithium lactate may be required to achieve systemic lithium exposure comparable to lithium carbonate, directly impacting study protocols and reagent procurement.
- [1] Smith, A. J., Kim, S. H., Tan, J., Sneed, K. B., Sanberg, P. R., Borlongan, C. V., & Shytle, R. D. (2014). Plasma and Brain Pharmacokinetics of Previously Unexplored Lithium Salts. RSC Advances, 4(24), 12362-12365. View Source
